molecular formula C15H24ClNO2S B11163296 1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide

1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide

Cat. No.: B11163296
M. Wt: 317.9 g/mol
InChI Key: YCOYWGFLESVJKO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide is a chemical compound with the molecular formula C12H18ClNO2S2 This compound is known for its unique structural properties, which include a chlorophenyl group and a methanesulfonamide moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide typically involves several steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-methylpropylamine.

    Reaction Conditions: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide to form the intermediate 4-chlorobenzyl-2-methylpropylamine.

    Sulfonation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-2-methylpropyl)methanesulfonamide: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring instead of the methanesulfonamide moiety.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H24ClNO2S

Molecular Weight

317.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N,N-bis(2-methylpropyl)methanesulfonamide

InChI

InChI=1S/C15H24ClNO2S/c1-12(2)9-17(10-13(3)4)20(18,19)11-14-5-7-15(16)8-6-14/h5-8,12-13H,9-11H2,1-4H3

InChI Key

YCOYWGFLESVJKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

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